Home > Products > Screening Compounds P52232 > 1-(Tert-butyl)-3-(2-oxoindolin-5-yl)urea
1-(Tert-butyl)-3-(2-oxoindolin-5-yl)urea - 1171709-08-2

1-(Tert-butyl)-3-(2-oxoindolin-5-yl)urea

Catalog Number: EVT-2966522
CAS Number: 1171709-08-2
Molecular Formula: C13H17N3O2
Molecular Weight: 247.298
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d]pyrimidine-1-yl)ethoxy)propionate

  • Compound Description: This compound serves as an intermediate in the synthesis of PRO1, a PROTAC molecule targeting mTOR [, ].

1-tert-Butyl-3-[6-(3,5-dimethoxy-phenyl)-2-(4-diethylamino-butylamino)-pyrido[2,3-d]pyrimidin-7-yl]-urea (PD173074)

  • Compound Description: PD173074 acts as a selective tyrosine kinase inhibitor targeting fibroblast growth factor receptor-3 (FGFR3) []. It demonstrates efficacy in inhibiting the proliferation of bladder cancer cells harboring FGFR3 gene mutations.

1-(5-tert-butyl-2-aryl-pyrazol-3-yl)-3-[2-fluoro-4-[(3-oxo-4h-pyrido[2,3-b]pyrazin-8-yl)oxy]phenyl]urea derivatives

  • Compound Description: These compounds are identified as RAF inhibitors with potential applications in treating cancer, inflammatory diseases, immune disorders, viral infections, and fibrotic diseases [].

(E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine

  • Compound Description: This novel compound, synthesized via a condensation reaction [, ], is structurally characterized by its (E)-N-pyrazolyl imine core.

1-tert-Butyl-3(5)-(trifluoromethyl)-1H-pyrazoles

  • Compound Description: These are a series of regioisomers produced by reacting 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with tert-butylhydrazine hydrochloride under different conditions [].

tert-butyl (Z)-4-(2-(5-methoxy-3-(2-((methylthio)carbonothioyl)hydrazono)-2-oxoindolin-1-yl)ethyl)piperazine-1-carboxylate

  • Compound Description: This complex molecule features a tert-butyl carbamate group linked to a substituted indoline moiety [].

1-((R)-5-tert-Butyl-indan-1-yl)-3-isoquinolin-5-yl-urea (A-778317) and 1-((S)-5-tert-butyl-indan-1-yl)-3-isoquinolin-5-yl-urea (A-778316)

  • Compound Description: These stereoisomers are potent transient receptor potential vanilloid-1 (TRPV1) receptor antagonists []. A-778317, the (R)-enantiomer, exhibits greater potency than A-778316.

N-((2H-tetrazol-5-yl)methyl)-4-((R)-1-((5r,8R)-8-(tert-butyl)-3-(3,5-dichlorophenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl)-4,4-dimethylpentyl)benzamide (SCH 900822)

  • Compound Description: SCH 900822 is a potent and selective antagonist of the human glucagon receptor (hGCGR), showing promise in lowering blood glucose levels [].

1-(3-tert-Butyl-1-phenyl-1H-pyrazol-5-yl)-3-(5-(2-morpholinoethoxy)-2H-chromen-8-yl)urea derivatives

  • Compound Description: These derivatives represent a new class of p38 MAPK inhibitors, synthesized efficiently using a Claisen thermal rearrangement as a key step [].

5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazoles

  • Compound Description: Designed using ligand-based drug discovery and molecular hybridization, these compounds exhibit potent anticonvulsant activity []. Notably, the 4-nitrophenyl derivatives show significantly higher potency compared to the reference drugs.

(R)-2-amino-2-(5-tert-butyl-3-hydroxyisoxazol-4-yl)acetic acid ((R)-ATAA)

  • Compound Description: This compound is the active enantiomer of ATAA, acting as an antagonist at N-methyl-D-aspartic acid (NMDA) and (RS)-2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid (AMPA) receptors []. It demonstrates potent antagonistic effects on NMDA and AMPA receptors in electrophysiological studies.

(±)-trans-6-[4,4-bis(4-fluorophenyl)-3-(1-methyl-1H-tetrazol-5-yl)-1(E),3-[2-14C]butadienyl]-4-hydroxy-3,4,5,6-tetrahydro-2H-pyran-2-one (BMY-22089)

  • Compound Description: BMY-22089 is a radiolabeled compound synthesized using a convergent approach []. The synthesis involves the use of [14C]methyl iodide for radiolabeling and features a series of reactions, including alkylation, addition, dehydration, bromination, phosphonate formation, coupling, and hydrolysis.

N′-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides and 1-(aryl)-3-(6-methylimidazo[2,1-b]thiazol-5-yl)ureas

  • Compound Description: These two novel series were designed and evaluated for their anti-cancer activity against the MCF-7 breast cancer cell line []. The N′-(2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides, in particular, showed potent activity, with some members demonstrating single-digit micromolar IC50 values.
  • Compound Description: These non-racemic cycloadducts result from Cu(I)-catalyzed [3+2] cycloadditions of azomethine imines to tert-butyl (S)-(3-oxopent-4-yn-2-yl)carbamate []. Their structures were confirmed using NMR spectroscopy, highlighting the regio- and stereo-selective nature of the reaction.

1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796)

  • Compound Description: BIRB 796 is a potent inhibitor of p38α MAP kinase, currently in clinical trials for treating autoimmune diseases [, ]. Its structure-activity relationship studies reveal the importance of the tert-butyl group for binding to the kinase's lipophilic domain.

1-(4-(4-Amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (CHMFL-FLT3-213)

  • Compound Description: CHMFL-FLT3-213 is a type II FLT3 kinase inhibitor with potent activity against FLT3-ITD mutations commonly found in AML [].

1-(4-(1H-Pyrazolo[3,4-d]pyrimidin-4-yloxy)-3-fluorophenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (18b)

  • Compound Description: 18b is a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor that has shown promising anti-psoriatic effects in a K14-VEGF transgenic mouse model [].

(2R,2'R,5R,5'R)-1,1'-bis[1-(2-tert-butyl-1-carboxytert-butyl-3-methyl-4-oxoimidazolidine-5-yl)-1-methyl]ferrocene

  • Compound Description: This unique compound is a ferrocenyl derivative characterized by two imidazolidinone rings linked to the ferrocene core [, ]. The crystal structure reveals the trans arrangement of the tert-butyl and nonafluoropentyl groups on the imidazolidinone rings.

(R)- and (S)-Boc-BMI

  • Compound Description: These enantiomerically pure glycine derivatives are commercially available and serve as versatile building blocks for synthesizing various non-proteinogenic amino acids, including α-deuterio amino acids, β-arylalanines, aspartic acid derivatives, ω-halo amino acids, α-aminocycloalkanecarboxylic acids, and heterocyclic α-amino acids [].
  • Compound Description: These complexes exhibit interesting photophysical properties, including luminescence in the solid state at ambient temperature []. They consist of a copper(I) ion coordinated to a 5-tert-butyl-3-(pyrimidine-2-yl)-1H-1,2,4-triazole ligand and a triphenylphosphine ligand, with the halide ion completing the coordination sphere.

Ethyl 2-(2-tert-butyl-2H-tetrazol-5-yl)-3-(dimethylamino)acrylate (DMTE)

  • Compound Description: DMTE is a reagent used for synthesizing 2,3-(ring-fused)-5-(5-tetrazolyl)-4H-pyrimidin-4-one derivatives [].

2-{(E)-[(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)imino]methyl}phenol (3)

  • Compound Description: This compound, containing both phenol and pyrazole rings, has been studied experimentally and theoretically []. Its structure and spectral data, including infrared and UV-Vis, have been investigated using DFT and TD-DFT methods.

α-Phenyl-tert-butyl(benzyl)nitrones

  • Compound Description: These novel nitrones exhibit potent antioxidant properties and neuroprotective effects []. These compounds are characterized by their α-phenyl-tert-butyl(benzyl)nitrone core, with variations in the substituents on the phenyl and benzyl rings.

N-tert-butyl-N-(4-methyl-1,2,3-thiadiazole)-5-yl-N'-(4-methyl-1,2,3-thiadiazole)-5-formyl-N'-3,5-dichloropyridin-2-yl-diacylhydrazines

  • Compound Description: This molecule, characterized by its thiadiazole and pyridine rings, has been synthesized and structurally elucidated using various spectroscopic techniques, including single-crystal X-ray diffraction [].

6-{5-Amino-3-tert-butyl-4-[(E)-(3-methyl-1,2,4-thiadiazol-5-yl)diazenyl]-1H-pyrazol-1-yl}-1,3,5-triazine-2,4(1H,3H)-dione–1-methylpyrrolidin-2-one–water (1/1/1)

  • Compound Description: This compound, featuring a complex structure with triazine, pyrazole, and thiadiazole rings, forms a unique hydrogen-bonding network in its crystal structure []. This intricate network involving water and 1-methylpyrrolidin-2-one molecules contributes to its solid-state properties.

tert-butyl (E)-(6-[2-[4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl]vinyl]-(4R,6S)-2,2-dimethyl-[1,3]dioxan-4-yl) acetate

  • Compound Description: This compound, featuring a pyrimidine ring and a dioxane ring, is a novel intermediate utilized in the production of pharmaceutical agents [].

4-{4-[({3-tert-Butyl-1-[3-(hydroxymethyl)phenyl]-1H-pyrazol-5-yl}carbamoyl)amino]-3-fluorophenoxy}-N-methylpyridine-2-carboxamide

  • Compound Description: This compound and its various forms, including salts, solvates, hydrates, prodrugs, polymorphs, and metabolites, have shown potential as therapeutic agents, particularly for treating cancer [, ].

N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamide derivatives

  • Compound Description: These are a series of N-benzyl-substituted acetamides with variations in the benzyl substituents []. The crystal structures of these compounds reveal the influence of these substituents on their hydrogen-bonding patterns, leading to diverse supramolecular architectures.

(3R)-N-(1-(tert-butylcarbonylmethyl)-2,3-dihydro-2-oxo-5-(2-pyridyl)-1H-1,4-benzodiazepin-3-yl)-N'-(3-(methylamino)phenyl)urea (YF476)

  • Compound Description: YF476 is a potent and orally active gastrin/CCK-B receptor antagonist, currently under clinical investigation for treating gastroesophageal reflux disease (GORD) []. It exhibits potent dose-dependent inhibition of pentagastrin-induced gastric acid secretion in various animal models.

4,6-Bis{5-amino-3-tert-butyl-4-((3-methyl-1,2,4-thiazol-5-yl)diazenyl)-1H-pyrazol-1-yl}-1,3,5-triazin-2(1H)-one and (2,6-Bis{5-amino-3-tert-butyl-4-[(3-methyl-1,2,4-thiadiazol-5-yl)diazenyl]-1H-pyrazol-1-yl}-4-oxo-1,4-dihydro-1,3,5-triazin-1-ido)N-methyl-2-pyrrolidone(water)sodium N-methyl-2-pyrrolidone monosolvate

  • Compound Description: These two compounds, characterized by their pyrazole, thiadiazole, and triazine rings, are novel yellow pyrazolyl azo pigments used in imaging technologies [, ].

(1H-Tetrazol-5-yl)-allenes

  • Compound Description: These compounds, containing both tetrazole and allene moieties, are novel building blocks that can be transformed into either tetrasubstituted pyrroles or 4-methylenepyrrolidines depending on the reaction conditions and the allene's substituents [, ].

1-tert-Butyl-2-methyl-3-(4-penten-1-yl)-1H-1,2-azaborolyl-Ring

  • Compound Description: This azaborolyl ring system serves as a bifunctional ligand in rhodium complexes, exhibiting unique coordination behavior due to the chirality of the azaborolyl-rhodium moiety and the intramolecular coordination of the alkenyl group [, ].

Properties

CAS Number

1171709-08-2

Product Name

1-(Tert-butyl)-3-(2-oxoindolin-5-yl)urea

IUPAC Name

1-tert-butyl-3-(2-oxo-1,3-dihydroindol-5-yl)urea

Molecular Formula

C13H17N3O2

Molecular Weight

247.298

InChI

InChI=1S/C13H17N3O2/c1-13(2,3)16-12(18)14-9-4-5-10-8(6-9)7-11(17)15-10/h4-6H,7H2,1-3H3,(H,15,17)(H2,14,16,18)

InChI Key

GXTUOJFIPMNOTE-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)NC1=CC2=C(C=C1)NC(=O)C2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.